Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves a practical approach for multikilogram production, highlighting the compound's significance in industrial applications. This process employs intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropan-1-ol, demonstrating a scalable and efficient synthesis method (Gomi et al., 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate and its analogs is often elucidated using techniques such as single crystal X-ray diffraction. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups, showcasing the diverse structural motifs accessible within this chemical framework (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl 5-oxo-1,4-diazepane-1-carboxylate derivatives are diverse, including intramolecular Schmidt reactions leading to saturated fused heterocyclic systems. This highlights the compound's role in synthesizing complex molecular architectures with potential biological activity (Moskalenko & Boev, 2014).
Scientific Research Applications
Synthesis of Rho–Kinase Inhibitor Intermediates
A practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, highlights the compound's significance in pharmaceutical manufacturing. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the compound's utility in constructing chiral 1,4-diazepanes from commercially available precursors (Gomi et al., 2012).
Development of Saturated Fused Heterocycles
Research on tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate through intramolecular Schmidt reaction showcases the synthesis of saturated fused heterocyclic systems. This work not only extends the chemical repertoire of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate derivatives but also contributes to the synthesis of promising intermediates for N-substituted diazepines (Moskalenko & Boev, 2014).
Structural and Molecular Insights
The synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, achieved through intramolecular lactonization, provides valuable structural insights into cyclic amino acid esters. This research contributes to the understanding of the compound's crystal structure and chemical behavior, offering a foundation for further synthetic and application-driven studies (Moriguchi et al., 2014).
Photophysical Properties of Diazepine Derivatives
Investigations into the photophysical properties of novel 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles, which include derivatives of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, reveal insights into their UV–Vis absorption spectra and fluorescence characteristics. This research underscores the potential of these compounds in developing photophysical and photochemical applications (Wieczorek et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-oxo-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-8(13)11-5-7-12/h4-7H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJYPTWEXBUATJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626981 |
Source
|
Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | |
CAS RN |
190900-21-1 |
Source
|
Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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